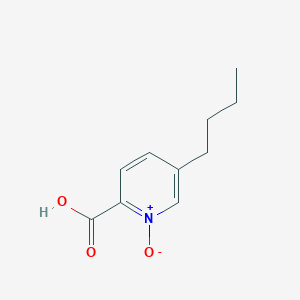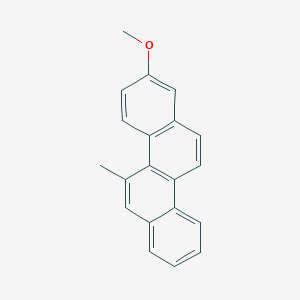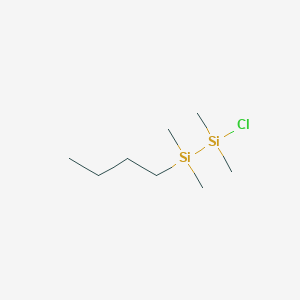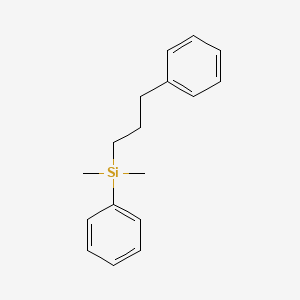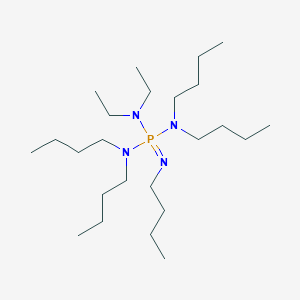
N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple butyl and ethyl groups attached to a phosphorimidic triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide typically involves the reaction of phosphorimidic triamide with butyl and ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of phosphorimidic triamide derivatives with oxidized side chains.
Reduction: Formation of reduced phosphorimidic triamide derivatives.
Substitution: Formation of substituted phosphorimidic triamide derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: An organophosphorus compound with similar structural features but different functional groups.
Phenyl phosphorodiamidate: Another urease inhibitor with a different chemical structure.
Uniqueness
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80920-62-3 |
|---|---|
Formule moléculaire |
C24H55N4P |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
N-butyl-N-[butylimino-(dibutylamino)-(diethylamino)-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C24H55N4P/c1-8-15-20-25-29(26(13-6)14-7,27(21-16-9-2)22-17-10-3)28(23-18-11-4)24-19-12-5/h8-24H2,1-7H3 |
Clé InChI |
JIVOJUCJHSERBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=P(N(CC)CC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


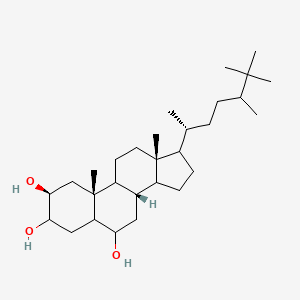
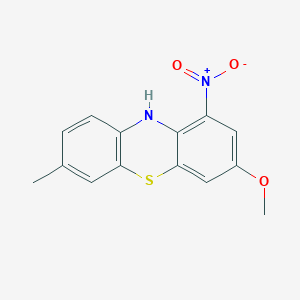
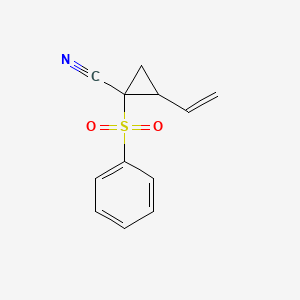
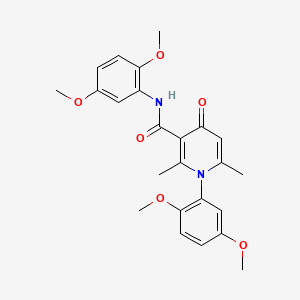
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
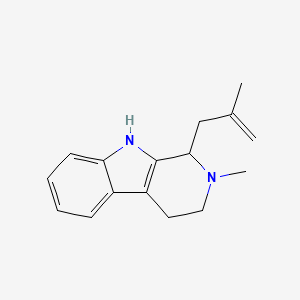
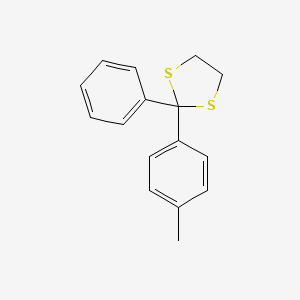
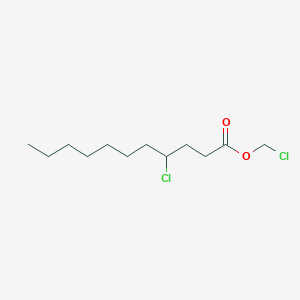
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
